Glucopyranosiduronic acid, 4-biphenylyl, beta-D-
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Description
- "Glucopyranosiduronic acid, 4-biphenylyl, beta-D-" is a compound that has been the subject of various synthetic and analytical studies. Its synthesis, molecular structure, chemical reactions, and properties have been explored in different contexts.
Synthesis Analysis
- The synthesis of various derivatives of β-D-glucopyranosiduronic acid has been reported, employing methods like the Koenigs-Knorr reaction and modifications thereof for improved yields and purity (Becker, 1965).
Molecular Structure Analysis
- Studies have characterized the molecular structure of β-D-glucopyranosiduronic acid derivatives through techniques like NMR and IR spectroscopy, providing insights into their stereochemistry and molecular configurations (Kiss & Burkhardt, 1970).
Chemical Reactions and Properties
- The chemical reactions of β-D-glucopyranosiduronic acid derivatives involve interactions with enzymes like β-glucuronidase, highlighting their biological relevance. These interactions have been studied to understand the enzymatic mechanisms and substrate specificity (Wang & Touster, 1972).
Scientific Research Applications
Synthesis and Metabolite Analysis
A significant application of glucopyranosiduronic acid derivatives is in the synthesis of drug metabolites, serving as reference materials for studying drug metabolism. Researchers have prepared substantial amounts of phenolic glucuronides using glucopyranosiduronic acid derivatives, demonstrating the utility of these compounds in medicinal chemistry and pharmacokinetics (Arewång et al., 2007).
Environmental Science Applications
Glucopyranosiduronic acid derivatives have been synthesized as hydrophilic precursors to lipophilic standards for analyzing environmental pollutants, specifically polychlorinated biphenyls (PCBs). This approach facilitates the rapid screening of PCBs in environmental samples, underscoring the environmental applications of glucopyranosiduronic acid derivatives (Tandon et al., 2006).
Biochemical Research
In biochemical research, glucopyranosiduronic acids play a pivotal role in the synthesis of sugar-lactams from azides of glucuronic acid. Sugar-lactams are important as glycosidase inhibitors and synthetic precursors of iminosugars, and they are structural components of natural products. The synthesis of beta-D-glucopyranosidurono-6,1-lactams from glucuronic acid derivatives highlights the versatility of glucopyranosiduronic acids in developing bioactive molecules (Loukou et al., 2007).
Biodegradability and Environmental Impact
Research on alkyl glucose derivatives, including octyl d-glucopyranosiduronic acid, has focused on their physicochemical properties, biodegradability, and impact on microbial cell surface properties. These studies are crucial for assessing the environmental risk associated with the large-scale use of such surfactants. Findings indicate that these compounds have a lesser negative impact on environmental microorganisms and better biodegradability compared to surfactants synthesized from petroleum products, highlighting their potential for environmentally friendly applications (Zdarta et al., 2019).
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZQPUBFBMWPMZ-RNGZQALNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172650 |
Source
|
Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |
CAS RN |
19132-91-3 |
Source
|
Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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